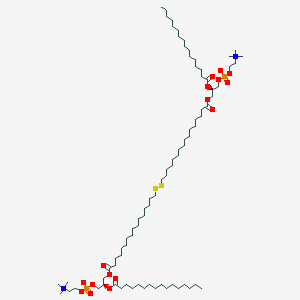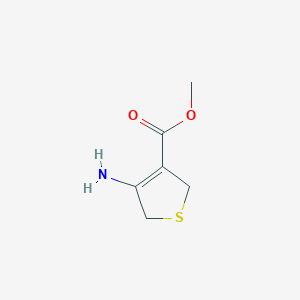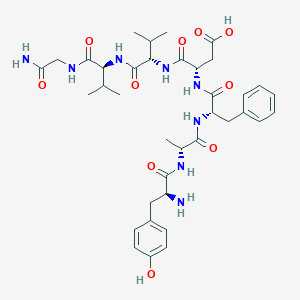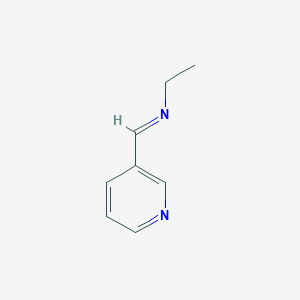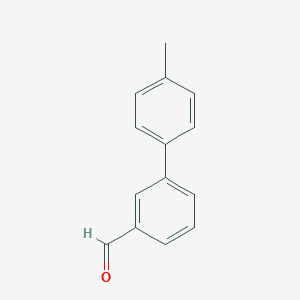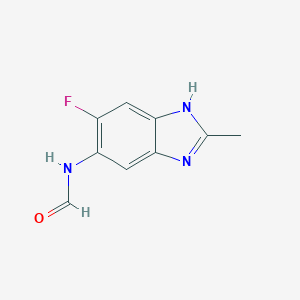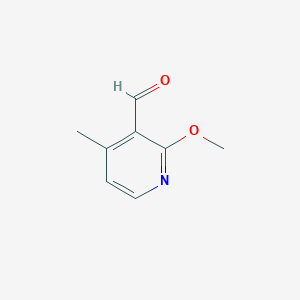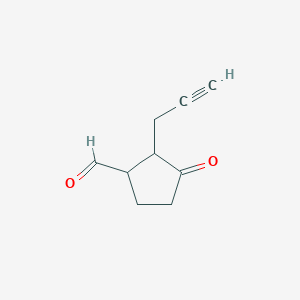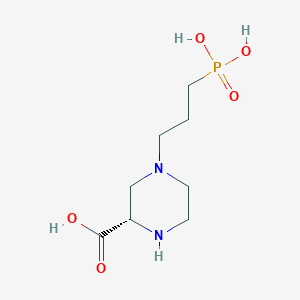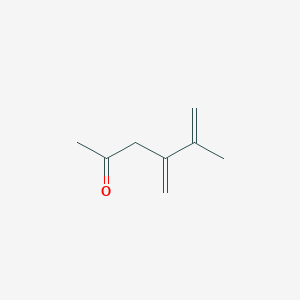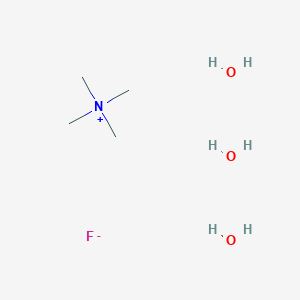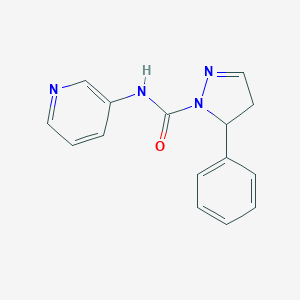
5-Phenyl-N-(3-pyridinyl)-4,5-dihydro-1H-pyrazole-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenyl-N-(3-pyridinyl)-4,5-dihydro-1H-pyrazole-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrazole derivatives and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Mecanismo De Acción
The exact mechanism of action of 5-Phenyl-N-(3-pyridinyl)-4,5-dihydro-1H-pyrazole-1-carboxamide is not fully understood. However, it is believed that the compound acts by inhibiting the production of inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, the compound has been found to modulate the activity of ion channels, including sodium and calcium channels, which are involved in the generation and propagation of action potentials in neurons.
Efectos Bioquímicos Y Fisiológicos
5-Phenyl-N-(3-pyridinyl)-4,5-dihydro-1H-pyrazole-1-carboxamide has been found to exhibit various biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro. In vivo studies have also demonstrated the ability of the compound to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, the compound has been found to exhibit anticonvulsant effects in animal models of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-Phenyl-N-(3-pyridinyl)-4,5-dihydro-1H-pyrazole-1-carboxamide in lab experiments include its ability to exhibit multiple biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. Additionally, the compound is relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of using the compound in lab experiments is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research on 5-Phenyl-N-(3-pyridinyl)-4,5-dihydro-1H-pyrazole-1-carboxamide. One potential direction is the development of new drugs based on the structure of the compound for the treatment of pain, inflammation, and epilepsy. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and to identify its molecular targets. Furthermore, the potential toxicity of the compound needs to be further investigated to ensure its safety for use in humans.
Métodos De Síntesis
The synthesis of 5-Phenyl-N-(3-pyridinyl)-4,5-dihydro-1H-pyrazole-1-carboxamide can be achieved through several methods, including the reaction of 3-acetylpyridine with hydrazine hydrate, followed by the reaction with phenyl isocyanate. Another method involves the reaction of 3-acetylpyridine with phenylhydrazine, followed by the reaction with ethyl chloroformate. The yield of the compound can vary depending on the reaction conditions and the purity of the starting materials.
Aplicaciones Científicas De Investigación
5-Phenyl-N-(3-pyridinyl)-4,5-dihydro-1H-pyrazole-1-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. Additionally, the compound has been found to exhibit anticonvulsant effects, suggesting its potential use in the treatment of epilepsy.
Propiedades
Número CAS |
121306-87-4 |
|---|---|
Nombre del producto |
5-Phenyl-N-(3-pyridinyl)-4,5-dihydro-1H-pyrazole-1-carboxamide |
Fórmula molecular |
C15H14N4O |
Peso molecular |
266.3 g/mol |
Nombre IUPAC |
3-phenyl-N-pyridin-3-yl-3,4-dihydropyrazole-2-carboxamide |
InChI |
InChI=1S/C15H14N4O/c20-15(18-13-7-4-9-16-11-13)19-14(8-10-17-19)12-5-2-1-3-6-12/h1-7,9-11,14H,8H2,(H,18,20) |
Clave InChI |
SVKSJWSEMLOAHT-UHFFFAOYSA-N |
SMILES |
C1C=NN(C1C2=CC=CC=C2)C(=O)NC3=CN=CC=C3 |
SMILES canónico |
C1C=NN(C1C2=CC=CC=C2)C(=O)NC3=CN=CC=C3 |
Sinónimos |
5-Phenyl-N-(3-pyridinyl)-4,5-dihydro-1H-pyrazole-1-carboxamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



